methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate
Description
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The structure comprises a partially saturated cyclopentane ring fused to a pyridine ring, with a ketone group at position 2 and a methyl ester substituent at position 3 (Fig. 1). This compound is of interest in pharmaceutical chemistry due to its structural similarity to bioactive molecules, particularly in kinase inhibition and antimicrobial applications .
Synthesis: The synthesis involves a multi-step protocol starting from cyclopentanone. Sodium methoxide and methyl formate react with cyclopentanone to generate (Z)-(2-oxocyclopentylidene)methanolate intermediates. Subsequent reaction with cyanothioacetamide and piperidinium acetate yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile, which is further functionalized to introduce the methyl ester group .
Properties
IUPAC Name |
methyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-5-6-3-2-4-8(6)11-9(7)12/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXFOYXGVBMKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reactivity:: Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Substitution reactions at different positions on the pyridine ring are possible.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.
Scientific Research Applications
Building Block: Researchers use this compound as a building block for designing novel heterocyclic molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drug candidates.
Pharmacology: Investigating its pharmacological properties, including potential therapeutic effects.
Bioactivity: Studying its interactions with biological targets.
Fine Chemicals: Used in the synthesis of specialized chemicals.
Mechanism of Action
The precise mechanism of action for methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues
| Compound Name | Substituent (Position 3) | Core Structure | Key Applications |
|---|---|---|---|
| Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate | Methyl ester | Cyclopenta[b]pyridine | Pharmaceutical intermediate |
| Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate | Ethyl ester | Cyclopenta[b]pyridine | Drug discovery intermediate |
| 3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | Carboxamide | Cyclopenta[b]thienopyridine | Antimicrobial agents |
Comparative Analysis
a. Ethyl Ester Derivative (Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate)
- Synthesis : Similar to the methyl derivative but employs ethyl formate and bromoethyl reagents. Commercial availability (e.g., Parchem, CymitQuimica) suggests scalability and industrial relevance .
- Applications : Widely used as a building block for kinase inhibitors, leveraging the cyclopenta[b]pyridine scaffold’s rigidity for target binding .
b. Thienopyridine Analog (3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide)
- Structural Differences: Incorporates a thiophene ring fused to the pyridine core, introducing sulfur-based electronic effects.
- Synthesis: Requires additional steps, including bromoacetylation of aniline and coupling with thienopyridine intermediates, resulting in lower yields (~55%) compared to ester derivatives .
- Applications: Demonstrates antimicrobial activity, attributed to the thieno ring’s electron-withdrawing effects and carboxamide’s interaction with bacterial targets .
c. Substituent Effects on Reactivity and Stability
- Ester vs. Carboxamide : Methyl/ethyl esters are more hydrolytically stable under basic conditions than carboxamides, making them preferable for storage and handling .
- Ring Puckering: Cyclopenta[b]pyridine derivatives exhibit non-planar puckering (quantified via Cremer-Pople parameters), which influences conformational stability. Ethyl substituents may induce greater puckering amplitude due to steric effects .
Research Implications
- Drug Design : Ethyl esters are favored for their balance of lipophilicity and stability, whereas methyl esters offer cost advantages in small-scale synthesis .
- Crystallography : Hydrogen-bonding patterns in carboxamide derivatives (e.g., N-H···O interactions) facilitate predictable crystal packing, aiding in X-ray structure determination using programs like SHELXL .
Biological Activity
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with a unique fused ring system that combines elements of cyclopentane and pyridine. Its molecular formula is with a molecular weight of approximately 193.20 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features two carbonyl groups and is characterized by its ability to form hydrogen bonds and participate in π-π interactions. These properties enhance its potential pharmacological effects. The structure can be represented as follows:
The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of cyclopentanone derivatives with amines and carboxylating agents under controlled conditions, often using Lewis acid catalysts to facilitate the process.
The mechanism of action for this compound is still under investigation, but preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity could be significant in therapeutic contexts.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has revealed several promising areas:
- Enzyme Interaction : Preliminary studies indicate that this compound may bind to specific enzymes, potentially influencing metabolic pathways.
- Pharmacological Properties : Its structural features suggest potential utility in treating various diseases due to its ability to modulate biological functions.
- Case Studies : Investigations into its therapeutic effects are ongoing, focusing on its efficacy in treating conditions such as cancer and cardiovascular diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the properties of this compound compared to related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | C10H11NO3 | Contains a hydroxyl group |
| Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | C10H12N2O3 | Features an amino group |
| 2-Oxo-2,5,6,7-tetrahydrocyclopenta[b]pyridine | C9H9NO3 | Lacks the methyl ester functionality |
This comparison highlights the unique aspects of this compound that may influence its reactivity and potential applications in drug development.
Research Findings and Future Directions
Ongoing research is focused on elucidating the detailed mechanisms by which this compound interacts with biological systems. Studies aim to uncover its binding affinities to various receptors and enzymes while assessing its pharmacokinetic properties.
Future studies will likely explore:
- The compound's efficacy in preclinical models for various diseases.
- Structural modifications to enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
